molecular formula C8H3IN2O B13138254 6-Iodobenzo[d]isoxazole-3-carbonitrile

6-Iodobenzo[d]isoxazole-3-carbonitrile

Cat. No.: B13138254
M. Wt: 270.03 g/mol
InChI Key: QOCHPBJZKNEXEM-UHFFFAOYSA-N
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Description

6-Iodobenzo[d]isoxazole-3-carbonitrile (CAS 1935509-49-1) is a versatile chemical scaffold with significant potential in medicinal chemistry and drug discovery. This compound features a benzo[d]isoxazole core, a privileged structure in pharmaceutical development known for its diverse biological activities . The molecular formula is C8H3IN2O with a molecular weight of 270.03 g/mol . The strategic incorporation of both an iodine substituent at the 6-position and a cyano group at the 3-position makes this molecule a valuable synthetic intermediate for further functionalization through metal-catalyzed cross-coupling reactions and nucleophilic substitutions . Research indicates that benzo[d]isoxazole derivatives demonstrate potent biological activities, particularly as hypoxia-inducible factor (HIF-1α) transcription inhibitors with demonstrated antitumor effects . HIF-1α is a key transcriptional factor that plays a significant role in tumor progression and metastasis, making inhibitors of this pathway promising candidates for cancer therapy . Specific benzo[d]isoxazole analogues have shown remarkable efficacy in cell-based assays with IC50 values as low as 24 nM, highlighting the therapeutic potential of this chemical class . Beyond oncology applications, isoxazole derivatives are found in numerous therapeutic areas including antimicrobial, anti-inflammatory, and neuroprotective agents . The electron-deficient nature of the benzo[d]isoxazole ring system, particularly when substituted with strong electron-withdrawing groups, enables versatile electrophilic reactivity that can be exploited in synthetic chemistry . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C8H3IN2O

Molecular Weight

270.03 g/mol

IUPAC Name

6-iodo-1,2-benzoxazole-3-carbonitrile

InChI

InChI=1S/C8H3IN2O/c9-5-1-2-6-7(4-10)11-12-8(6)3-5/h1-3H

InChI Key

QOCHPBJZKNEXEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)ON=C2C#N

Origin of Product

United States

Preparation Methods

Preparation Methods of 6-Iodobenzo[d]isoxazole-3-carbonitrile

General Synthetic Strategy

The synthesis of 6-Iodobenzo[d]isoxazole-3-carbonitrile typically involves the construction of the benzo[d]isoxazole core followed by regioselective iodination and introduction of the cyano group at the 3-position. Key synthetic steps include:

  • Formation of the isoxazole ring via 1,3-dipolar cycloaddition reactions between aldoximes and nitrile oxides.
  • Electrophilic iodination at the 6-position of the benzene ring.
  • Installation of the cyano group at the 3-position either through direct substitution or via functional group transformations.

Detailed Synthetic Routes

Cycloaddition of Aldoximes with Nitrile Oxides

The primary method for constructing the benzo[d]isoxazole ring system involves the reaction of aldoximes with nitrile oxides generated in situ from corresponding hydroxylamines. This 1,3-dipolar cycloaddition forms the isoxazole heterocycle efficiently under mild conditions, often using solvents such as dichloromethane and acid catalysts like p-toluenesulfonic acid to promote cyclization.

Iodination at the 6-Position

Electrophilic iodination is performed selectively at the 6-position of the benzo[d]isoxazole ring. This step can be achieved using iodine sources such as molecular iodine or N-iodosuccinimide (NIS) under controlled conditions to avoid polyiodination or ring degradation. The presence of electron-withdrawing groups like the cyano substituent influences regioselectivity and reaction kinetics.

Introduction of the Cyano Group at the 3-Position

The cyano group is introduced either by:

  • Direct substitution on a suitable precursor bearing a leaving group at the 3-position.
  • Conversion of a functional group such as an ester or amide into the nitrile via dehydration or substitution reactions.

This step requires careful control of reaction conditions to preserve the integrity of the isoxazole ring and the iodine substituent.

Representative Synthetic Scheme

Step Reagents/Conditions Product Yield (%) Notes
1 Aldoxime + Nitrile oxide (generated in situ) in CH2Cl2, p-TsOH catalyst Benzo[d]isoxazole core 70–90 Mild conditions, regioselective cycloaddition
2 Iodination with I2 or NIS in acetonitrile or DMF 6-Iodobenzo[d]isoxazole 65–85 Electrophilic substitution, regioselective
3 Cyanation via substitution or dehydration (e.g., using cyanide salts or dehydration agents) 6-Iodobenzo[d]isoxazole-3-carbonitrile 60–80 Requires careful control to avoid side reactions

Alternative Synthetic Approaches

Oxidative Cyclization Methods

Related isoxazole derivatives have been synthesized via oxidative cyclization of substituted 3-aminopropenethiones using oxidants such as iodine or hydrogen peroxide. This approach forms the isoxazole nucleus by intramolecular S–N bond formation and has been reported to give good yields under mild conditions with environmentally friendlier oxidants like hydrogen peroxide.

Although this method is more commonly applied to isothiazoles, the principle of oxidative cyclization may be adapted for benzo[d]isoxazole derivatives, potentially offering alternative routes to 6-substituted isoxazoles including iodinated analogs.

Industrial Scale Synthesis of Related Compounds

Research Data and Analytical Results

Electrophilic Reactivity and Stability

Studies on related benzo[d]isoxazole-3-carbonitrile derivatives show that the cyano group at the 3-position significantly influences electrophilic reactivity and stability. For example, 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile exhibits high electrophilicity, undergoing nucleophilic addition at the cyano group under mild conditions, which is relevant for functionalization strategies.

Physical and Chemical Properties

Property Value Source
Molecular Formula C7H4INO
Molecular Weight 245.02 g/mol
IUPAC Name 6-Iodo-1,2-benzoxazole
Melting Point Not explicitly reported -
Solubility Soluble in organic solvents (e.g., dichloromethane)

Chemical Reactions Analysis

Types of Reactions

6-Iodobenzo[d]isoxazole-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted isoxazole derivatives, while oxidation and reduction can lead to different functionalized compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of benzo[d]isoxazole compounds, including 6-Iodobenzo[d]isoxazole-3-carbonitrile, exhibit significant anticancer properties. These compounds have been found to inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth. For instance, studies have shown that certain benzo[d]isoxazole derivatives can induce apoptosis in cancer cells through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic proteins .

Targeting Protein Degradation
The compound has been investigated for its role in targeted protein degradation therapies. Specifically, it can function as a molecular glue or part of a heterobifunctional molecule designed to stabilize or degrade specific proteins involved in disease pathology. The Deubiquitinase-Targeting Chimera (DUBTAC) platform utilizes such compounds to stabilize proteins that are otherwise subjected to ubiquitin-mediated degradation, offering therapeutic benefits for conditions like cystic fibrosis and various cancers .

Pharmacological Applications

Neuroprotective Effects
6-Iodobenzo[d]isoxazole-3-carbonitrile has shown potential neuroprotective effects in preclinical studies. Its ability to modulate neuroinflammatory pathways suggests it could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may help reduce oxidative stress and inflammation within neural tissues .

Antimicrobial Properties
The compound's structure allows it to interact with various biological targets, leading to antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its effectiveness in inhibiting bacterial growth, making it a candidate for developing new antimicrobial agents .

Material Science

Polymer Chemistry
In material science, 6-Iodobenzo[d]isoxazole-3-carbonitrile is used as a building block in the synthesis of functional polymers. These polymers can exhibit unique electrical and thermal properties, making them suitable for applications in electronics and nanotechnology. The incorporation of such compounds into polymer matrices can enhance their mechanical strength and thermal stability .

Case Studies

Study Focus Findings
Study on Anticancer ActivityInvestigated the effects of 6-Iodobenzo[d]isoxazole-3-carbonitrile on cancer cell linesDemonstrated significant inhibition of cell proliferation and induction of apoptosis
Neuroprotection ResearchEvaluated neuroprotective effects in animal modelsShowed reduction in neuroinflammation and oxidative stress markers
Antimicrobial TestingAssessed antimicrobial efficacy against various bacterial strainsConfirmed effectiveness against multiple pathogens with low MIC values

Mechanism of Action

The mechanism of action of 6-Iodobenzo[d]isoxazole-3-carbonitrile involves its interaction with specific molecular targets. The iodine atom and cyano group can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The isoxazole ring can also interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Structural and Electronic Properties

Compound Substituents Molecular Weight Key Electronic Effects Electrophilicity (pKa)*
6-Iodobenzo[d]isoxazole-3-carbonitrile 6-I, 3-CN ~270.03 (calc.) Moderate electrophilicity (I inductive) ~14–15 (estimated)
4,6-Dinitrobenzo[d]isoxazole-3-carbonitrile 4,6-NO₂, 3-CN 259.13 High electrophilicity (pKa = 13.50) 13.50
3-Aminobenzo[d]isoxazole-6-carbonitrile 6-CN, 3-NH₂ 159.15 Electron-donating NH₂ reduces reactivity N/A
6-Bromobenzo[d]isoxazole-3-carbaldehyde 6-Br, 3-CHO 226.03 Aldehyde enhances electrophilicity N/A
6-Methoxybenzo[d]isoxazole-3-carboxylic acid 6-OCH₃, 3-COOH 193.16 Electron-donating OCH₃ decreases reactivity N/A

*Electrophilicity pKa values reflect the compound’s ability to stabilize σ-complexes in nucleophilic aromatic substitution (SₙAr) reactions. Lower pKa indicates higher electrophilicity.

Reactivity in SₙAr and Substitution Reactions

  • Nitro-Substituted Analogs: 4,6-Dinitrobenzo[d]isoxazole-3-carbonitrile exhibits rapid σ-complex formation in methanol, with a pKa of 13.50, surpassing even 2,4-dinitrothiophene in reactivity . In contrast, iodine’s weaker electron-withdrawing effects likely result in slower SₙAr kinetics for 6-iodo derivatives.
  • Bromo/Chloro Derivatives : 6-Bromo-3-chlorobenzo[d]isoxazole (CAS 16263-53-9) and similar analogs (similarity score 0.99) are less electrophilic than nitro compounds but more reactive than methoxy-substituted derivatives. The iodine analog’s larger atomic radius may sterically hinder nucleophilic attack compared to bromo or chloro groups.
  • Functional Group Influence : The nitrile group at position 3 in 6-iodobenzo[d]isoxazole-3-carbonitrile stabilizes intermediates in SₙAr reactions, akin to the aldehyde in 6-bromo-3-carbaldehyde derivatives .

Research Implications

The electrophilic diversity of benzo[d]isoxazole derivatives highlights their utility in medicinal chemistry and materials science. While 6-iodobenzo[d]isoxazole-3-carbonitrile’s exact properties require further study, its structural analogs suggest a balance between moderate reactivity and synthetic versatility, positioning it as a candidate for targeted SₙAr functionalization or coupling reactions.

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